![molecular formula C32H31N3O5 B297683 N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide](/img/structure/B297683.png)
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the phenoxyacetamide moiety. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxy and dimethylphenyl groups through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the quinazoline derivative with the phenoxyacetamide under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ can be used under acidic conditions.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the quinazoline core can lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C32H31N3O5 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetamide |
InChI |
InChI=1S/C32H31N3O5/c1-20-9-11-23(17-21(20)2)33-30(36)19-40-28-16-10-22(18-29(28)39-4)31-34-27-8-6-5-7-26(27)32(37)35(31)24-12-14-25(38-3)15-13-24/h5-18,31,34H,19H2,1-4H3,(H,33,36) |
InChI Key |
QSBUWPJCGYJXBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.